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molecular formula C11H17NO3S B472630 N-isobutyl-4-methoxybenzenesulfonamide CAS No. 172738-60-2

N-isobutyl-4-methoxybenzenesulfonamide

Cat. No. B472630
M. Wt: 243.32g/mol
InChI Key: ACRLUTQHDWRXRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09382222B2

Procedure details

To a solution of 4-methoxybenzenesulfonylchloride (1 g, 4.8 mmol) in DCM (20 mL) was added pyridine (1.17 mL, 14.5 mmol) followed by isobutylamine (961 μL, 9.7 mmol) and the reaction was stirred at room temperature for 16 hours. 1 M aqueous HCl was added, extracted with DCM, filtered through a phase separator, concentrated then purified by silica gel column chromatography (100% DCM) to give N-isobutyl-4-methoxy-benzenesulfonamide (1.03 g, 88%). LCMS (m/z, Method A) ES− 242 [M−1]−.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.17 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
961 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([S:9](Cl)(=[O:11])=[O:10])=[CH:5][CH:4]=1.N1C=CC=CC=1.[CH2:19]([NH2:23])[CH:20]([CH3:22])[CH3:21].Cl>C(Cl)Cl>[CH2:19]([NH:23][S:9]([C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)(=[O:11])=[O:10])[CH:20]([CH3:22])[CH3:21]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
1.17 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
961 μL
Type
reactant
Smiles
C(C(C)C)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
FILTRATION
Type
FILTRATION
Details
filtered through a phase separator
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
then purified by silica gel column chromatography (100% DCM)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C(C)C)NS(=O)(=O)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.03 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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